![molecular formula C15H10ClFN2O2 B5822828 3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)
3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may have anti-inflammatory effects by modulating the activity of certain immune cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole can induce apoptosis, or programmed cell death, in certain types of cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. In addition, this compound has been studied for its potential anti-inflammatory effects, which may be mediated by its ability to modulate the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its potential as a drug candidate. This compound has been shown to exhibit promising activity against certain types of cancer cells and may have potential as an anti-inflammatory agent. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole. One area of research is in the development of more effective synthesis methods for this compound, which may improve its availability for research purposes. Another area of research is in the identification of the specific enzymes or signaling pathways that are targeted by this compound, which may provide insight into its mechanism of action. Additionally, further studies are needed to explore the potential of this compound as a drug candidate for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzoyl chloride with 4-fluorophenoxymethylamine in the presence of triethylamine and pyridine. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This synthesis method has been reported in the literature and has been used by researchers to obtain 3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole for their studies.
Scientific Research Applications
3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been tested for its potential as a drug candidate. It has been shown to exhibit promising activity against certain types of cancer cells and has been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-11-3-1-10(2-4-11)15-18-14(21-19-15)9-20-13-7-5-12(17)6-8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXDRKPVJEFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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